2-(Aminomethyl)-6-ethylpyrazolo[1,5-a]pyrazin-4-ol
Overview
Description
2-(Aminomethyl)-6-ethylpyrazolo[1,5-a]pyrazin-4-ol is a useful research compound. Its molecular formula is C9H12N4O and its molecular weight is 192.22 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[1,5-a]pyrazine derivatives have been reported to exhibit anti-tubercular activity against mycobacterium tuberculosis .
Mode of Action
Related compounds have been shown to interact with their targets, leading to significant activity against mycobacterium tuberculosis .
Biochemical Pathways
Related compounds have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral activities .
Pharmacokinetics
A related compound demonstrated poor pharmacokinetics with high in vivo clearance in mice, while its cyclic form showed improved plasma exposure .
Result of Action
Related compounds have been reported to show superior cytotoxic activities against certain cell lines .
Biochemical Analysis
Biochemical Properties
2-(Aminomethyl)-6-ethylpyrazolo[1,5-a]pyrazin-4-ol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as mycobacterium ATP synthase, which is crucial for the survival of Mycobacterium tuberculosis . Additionally, this compound can bind to proteins involved in cell signaling pathways, thereby modulating their activity. The interactions between this compound and biomolecules are primarily driven by hydrogen bonding and hydrophobic interactions, which stabilize the complex and enhance its biological activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In lung adenocarcinoma cell lines, this compound has demonstrated antiproliferative effects, leading to increased cell death rates . It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of kinases involved in cell proliferation, thereby reducing the growth of cancer cells . Moreover, this compound can modulate the expression of genes associated with apoptosis, leading to programmed cell death in cancer cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, and modulating their activity. For example, this compound inhibits mycobacterium ATP synthase by binding to its active site, thereby preventing ATP synthesis and leading to bacterial cell death . Additionally, this compound can activate or inhibit various signaling pathways by interacting with kinases and other signaling proteins, resulting in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound can maintain its biological activity for several weeks, making it suitable for prolonged experimental use. It is essential to monitor the compound’s stability and degradation products to ensure accurate and reliable results in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as inhibiting tumor growth and reducing bacterial infections . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage range to maximize the therapeutic benefits while minimizing the risk of toxicity in animal studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The primary metabolites of this compound are excreted through the kidneys, indicating renal clearance as the primary route of elimination . Additionally, this compound can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, facilitating its distribution to various cellular compartments . The localization and accumulation of this compound within specific tissues depend on the expression levels of transporters and binding proteins, as well as the compound’s physicochemical properties.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, this compound can be targeted to specific organelles, such as the mitochondria and nucleus, through post-translational modifications and targeting signals . The subcellular distribution of this compound influences its biological activity, as it determines the accessibility to its molecular targets and the overall efficacy of its biochemical actions.
Properties
IUPAC Name |
2-(aminomethyl)-6-ethyl-5H-pyrazolo[1,5-a]pyrazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O/c1-2-6-5-13-8(9(14)11-6)3-7(4-10)12-13/h3,5H,2,4,10H2,1H3,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWXOTXKOODWPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN2C(=CC(=N2)CN)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.